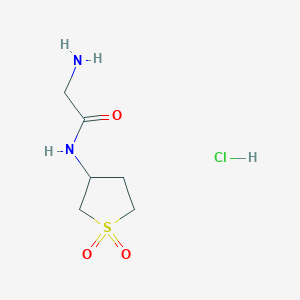
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
Descripción general
Descripción
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound known for its complex structure and potential applications across various fields. This compound consists of an amino group, a dihydroquinoline ring, and a propanone moiety, all within a hydrochloride framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can involve several steps:
Formation of 3,4-dihydroquinoline: : This may involve hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Attachment of the Amino Group: : Introducing the amino group to the dihydroquinoline ring through reactions such as nucleophilic substitution.
Incorporation of the Propanone Moiety: : Reacting the amino group with propanone under acidic or basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods might utilize continuous flow reactors for efficient synthesis, leveraging catalysts and optimized reaction conditions to scale up production while ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can undergo various reactions:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride to alter functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace existing groups with others.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated compounds under acidic or basic conditions.
Major Products
The major products from these reactions vary widely based on conditions but may include oxidized derivatives, reduced derivatives, and substituted variants of the original compound.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific fields:
Chemistry: : As an intermediate in synthetic organic chemistry.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: : Usage in the production of materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved: : Pathways related to its biological or therapeutic effects, which might involve disrupting bacterial cell walls or modulating immune responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(3,4-dihydroisoquinolin-1(2H)-yl)propan-1-one
3-Amino-1-(2,3-dihydro-1H-indol-3-yl)propan-1-one
3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one
Uniqueness
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride stands out due to the unique arrangement of its functional groups, which can impart distinct chemical and biological properties not found in closely related compounds.
This article should provide a comprehensive overview of this compound, highlighting its preparation, chemical properties, applications, and its place among similar compounds
Propiedades
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQDVFNCBOBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)

![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
